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Abstract
This technical guide provides a comprehensive overview of the molecular target of the small

molecule probe ML207. Initially identified in screens for inhibitors of lipid storage in Drosophila

melanogaster, subsequent and more detailed investigations have definitively characterized

ML207 as a potent and selective activator of the Transient Receptor Potential Canonical 4 and

5 (TRPC4 and TRPC5) ion channels. This guide will detail the experimental evidence

supporting this conclusion, present quantitative data on its activity, outline the experimental

protocols used for its characterization, and visualize the relevant biological pathways and

experimental workflows.

Identification of the Molecular Target: TRPC4 and
TRPC5 Channels
ML207 is a small molecule that has been identified as a potent and selective activator of

TRPC4 and TRPC5, which are non-selective cation channels permeable to Ca²⁺ and Na⁺.

These channels are members of the larger Transient Receptor Potential (TRP) family of ion

channels and are involved in a variety of physiological processes. While initial reports

suggested a role for ML207 as a lipid storage inhibitor in Drosophila melanogaster, its primary

and well-characterized molecular targets in mammalian systems are the TRPC4 and TRPC5

channels.
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The identification of ML207 as a TRPC4/C5 activator stemmed from a high-throughput

screening campaign. A related compound, ML204, was concurrently identified as a potent and

selective inhibitor of TRPC4 and TRPC5 channels, possessing an IC₅₀ of approximately 1 μM

in fluorescent intracellular Ca²⁺ assays and around 3 μM in whole-cell voltage-clamp

experiments[1]. ML204 demonstrates selectivity for TRPC4 over other TRP channels, such as

TRPC6, TRPV1, TRPV3, TRPA1, and TRPM8, as well as other non-TRP ion channels[1][2].

Quantitative Data for ML207 Activity
The potency and selectivity of ML207 as an activator of TRPC4 and TRPC5 have been

quantified through various cellular assays. The key quantitative metrics are summarized in the

table below.

Parameter TRPC4 TRPC5 Assay Type Reference

EC₅₀ ~1.3 µM ~1.3 µM
Calcium Influx

Assay
Probe Report

Selectivity

Selective

activator of

TRPC4 and

TRPC5

Not applicable Counter-screens Probe Report

Signaling Pathway of TRPC4/C5 Activation
TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors

(GPCRs), specifically through the Gαq and Gαi/o pathways. The activation of these channels is

a complex process involving multiple signaling molecules.

G-Protein Coupled Receptor (GPCR) Signaling Cascade
Ligand Binding: An agonist binds to a Gq or Gi/o-coupled GPCR.

G-Protein Activation: The GPCR catalyzes the exchange of GDP for GTP on the α-subunit of

the associated heterotrimeric G-protein, leading to its dissociation from the βγ-subunits.

Downstream Effectors:
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Gαq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and

inositol 1,4,5-trisphosphate (IP₃).

Gαi/o Pathway: The activated Gαi/o subunit can directly interact with and activate

TRPC4/C5 channels[3][4].

Channel Gating: The combination of these signaling events leads to the opening of the

TRPC4/C5 channel pore, allowing for the influx of cations such as Ca²⁺ and Na⁺.
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GPCR signaling pathway for TRPC4/5 activation.

Experimental Protocols
The characterization of ML207 as a TRPC4/C5 activator relies on two key experimental

techniques: calcium imaging and whole-cell patch-clamp electrophysiology.

Calcium Imaging Assay for TRPC4 Activation
This assay measures changes in intracellular calcium concentration in response to channel

activation.

Objective: To determine the potency (EC₅₀) of ML207 in activating TRPC4 channels.
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Materials:

HEK293 cells stably expressing human TRPC4.

Fluo-4 AM or similar calcium-sensitive fluorescent dye.

Hanks' Balanced Salt Solution (HBSS).

ML207 stock solution in DMSO.

Fluorescence plate reader or microscope.

Protocol:

Cell Plating: Seed HEK293-TRPC4 cells in a 96-well black-walled, clear-bottom plate at a

suitable density and allow them to adhere overnight.

Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (typically 2-5 µM) in

HBSS for 45-60 minutes at 37°C.

Washing: Wash the cells gently with HBSS to remove excess dye.

Compound Addition: Prepare serial dilutions of ML207 in HBSS. Add the compound dilutions

to the respective wells.

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength

of ~488 nm and an emission wavelength of ~520 nm over time. Record a baseline

fluorescence before adding the compound and monitor the change in fluorescence after

compound addition.

Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence

(F₀) to get ΔF/F₀. Plot the concentration-response curve and fit it with a sigmoidal dose-

response equation to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPC4/C5 channels in

the cell membrane.
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Objective: To confirm the activation of TRPC4/C5 channels by ML207 and characterize the

resulting currents.

Materials:

HEK293 cells expressing TRPC4 or TRPC5.

Patch-clamp rig (amplifier, micromanipulator, microscope).

Borosilicate glass capillaries for pulling pipettes.

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10

HEPES, 10 glucose; pH adjusted to 7.4).

Intracellular (pipette) solution (e.g., containing in mM: 140 Cs-aspartate, 10 EGTA, 5 Mg-

ATP, 0.1 Na-GTP; pH adjusted to 7.2).

ML207 solution.

Protocol:

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ

when filled with the intracellular solution.

Seal Formation: Under microscopic observation, carefully approach a target cell with the

micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the

pipette tip and the cell membrane.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch,

establishing electrical access to the cell's interior.

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

Recording: Apply voltage ramps or steps to elicit currents. Record baseline currents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b609124?utm_src=pdf-body
https://www.benchchem.com/product/b609124?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Application: Perfuse the bath with the extracellular solution containing ML207 at

the desired concentration.

Data Acquisition: Record the changes in current in response to ML207 application.

Data Analysis: Analyze the current-voltage (I-V) relationship and the magnitude of the current

induced by ML207.

Experimental and Logical Workflows
The identification and characterization of ML207 as a TRPC4/C5 activator followed a logical

progression of experiments.

Target Identification and Validation Workflow
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Workflow for ML207 target identification.

Conclusion
ML207 is a valuable chemical probe for studying the function of TRPC4 and TRPC5 ion

channels. Its primary molecular target has been unequivocally identified as these two channels,

on which it acts as a potent and selective activator. The experimental protocols and signaling
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pathways detailed in this guide provide a framework for researchers to utilize ML207 effectively

in their investigations into the physiological and pathological roles of TRPC4 and TRPC5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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